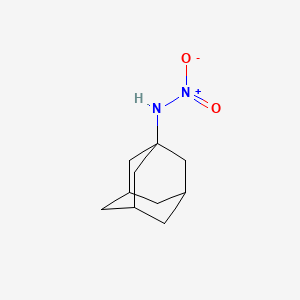

Adamantane, 1-(nitroamino)-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

49598-79-0 |

|---|---|

Fórmula molecular |

C10H16N2O2 |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

N-(1-adamantyl)nitramide |

InChI |

InChI=1S/C10H16N2O2/c13-12(14)11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 |

Clave InChI |

WVRNBJYPGUJEEC-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-] |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-] |

Apariencia |

Solid powder |

Otros números CAS |

49598-79-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(Nitroamino)adamantane; |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Adamantane (B196018) Derivatives

The creation of functionalized adamantane compounds can be broadly categorized into two main approaches: the initial construction of the adamantane cage from simpler precursors or the direct functionalization of a pre-existing adamantane molecule.

Construction of the Adamantane Framework

The adamantane skeleton can be assembled from various acyclic, monocyclic, or bicyclic starting materials. mdpi.com One of the foundational methods involves building the tricyclic system through intramolecular cyclization reactions.

From Bicyclic Precursors: A highly effective strategy utilizes derivatives of bicyclo[3.3.1]nonane as immediate precursors. mdpi.comacs.org These bicyclic compounds can undergo acid-catalyzed cyclization to form the adamantane core. acs.org For instance, the condensation of an enamine with an appropriate acrylate (B77674) can lead to a bicyclic intermediate, which then undergoes a Dieckmann condensation to yield a densely substituted adamantane structure. mdpi.com

Total Synthesis: The first total synthesis of the adamantane scaffold was achieved using simple acyclic starting materials like formaldehyde (B43269) and dimethyl malonate. mdpi.com More contemporary methods have expanded on this, for example, by using a Michael addition of an enamine to an acrylate, followed by intramolecular condensation, to construct the adamantane core in good yields. mdpi.com These "ground-up" strategies are particularly useful for creating densely substituted adamantane derivatives that are difficult to access through direct functionalization. mdpi.com

Functionalization of Pre-existing Adamantane Scaffolds

Once the adamantane core is available, various methods can be employed to introduce functional groups at its bridgehead (tertiary) or bridge (secondary) positions.

C–H Bond Functionalization: The direct functionalization of adamantane's C–H bonds is a common strategy. mdpi.com Given the high bond dissociation energies of adamantane's C-H bonds, these reactions often require highly reactive species like O-centered radicals. nih.gov The bridgehead positions are generally more reactive than the secondary positions. mdpi.com

Halogenation: Bromination is a frequent first step in the synthesis of many adamantane derivatives. lookchem.com This reaction can be influenced by the presence of other substituents and can be achieved using various reagents and conditions, including phase-transfer catalysis. researchgate.net

Radical-Based Reactions: A wide array of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, introducing diverse functional groups such as alkenes, alkynes, and carbonyls. nih.gov

Multi-step Functionalization: For complex, multifunctional adamantane derivatives, multi-step sequences are common. These can involve initial halogenation followed by nucleophilic substitution or other transformations to build so-called (3+1) scaffolds, where three bridgehead positions carry one type of functional group and the fourth has a different, orthogonal functionality. lookchem.comnih.gov

Specific Approaches to Introducing the Nitroamino Functionality

The introduction of a nitroamino group (–NHNO₂) onto a carbon framework, particularly a rigid tricyclic system like adamantane, requires specific synthetic methods.

Synthesis via N-Nitrocarbamates (Hydrolysis and Acid Treatment)

A primary and effective method for synthesizing N-alkyl-N-nitroamines involves the hydrolysis of N-nitrocarbamates. thieme-connect.de This two-step process generally proceeds with high yields. thieme-connect.de

Saponification: The N-nitrocarbamate precursor is treated with an aqueous or alcoholic solution of an alkali metal hydroxide (B78521), such as sodium hydroxide in methanol (B129727) or potassium hydroxide in ethanol. thieme-connect.dethieme-connect.de This step results in the saponification of the carbamate, yielding the corresponding nitroamide anion. thieme-connect.de

Acid Treatment: The resulting solution containing the nitroamide anion is then neutralized with a dilute acid to liberate the final N-alkyl-N-nitroamine. thieme-connect.de

This method has proven to be robust and is applicable to a wide range of substrates, including those with sterically demanding bicyclic or tricyclic substituents. thieme-connect.dethieme-connect.de

Routes to N-Nitroamines with Tricyclic Substituents

The synthesis of nitroamines attached to bulky tricyclic frameworks like adamantane and norbornane (B1196662) has been successfully achieved using the N-nitrocarbamate hydrolysis route. thieme-connect.dethieme-connect.de

Research has shown that N-nitrocarbamates bearing a 1-adamantyl or 1-norbornyl group can be efficiently saponified to the corresponding nitroamines (e.g., 1-(nitroamino)adamantane) in good yield using a methanolic sodium hydroxide solution. thieme-connect.dethieme-connect.de It is noteworthy that an alternative method, transamidation with ammonia (B1221849) or amines, which is effective for many other substrates, does not work for these bulky bicyclic and tricyclic systems. thieme-connect.dethieme-connect.de This highlights the unique reactivity constraints imposed by the adamantane scaffold. A similar methodology can be employed for the synthesis of 1,3-bis(nitroamino)adamantane. thieme-connect.de

Synthesis of 1-(nitroamino)adamantane Derivatives

The specific synthesis of 1-(nitroamino)adamantane is a direct application of the methodologies described above. The process starts from a 1-adamantyl N-nitrocarbamate, which is then hydrolyzed under basic conditions followed by acidification to yield the target compound. thieme-connect.dethieme-connect.de

Further studies have explored the chemical behavior of adamantane nitroamines. For example, the pyrolysis of 2-nitroaminoadamantane, a constitutional isomer of the title compound, results in oxidation and reduction products, yielding adamantanone and adamantan-2-ol, respectively. rsc.org This indicates that the nitroamino group can participate in complex thermal decomposition pathways.

Table of Synthetic Reactions for N-Nitroamines

| Starting Material Type | Reagents & Conditions | Product Type | Applicability to Tricyclic Systems | Reference |

|---|---|---|---|---|

| N-Nitrocarbamate | 1. 10% aq. or alcoholic alkali metal hydroxide 2. Acid treatment | N-Alkyl-N-nitroamine | Yes (e.g., 1-adamantyl) | thieme-connect.dethieme-connect.de |

| N-Nitrocarbamate | 1. Gaseous or aqueous NH₃ 2. Neutralization with dilute acid | N-Alkyl-N-nitroamine | No (for bulky tricyclic substrates) | thieme-connect.dethieme-connect.de |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of adamantane derivatives. For the synthesis of 1-(nitroamino)adamantane and its analogs, key parameters to consider include temperature, reaction time, and the molar ratio of reactants.

For nitration reactions on the adamantane core, which could be a key step in the synthesis of nitroamino derivatives, the conditions must be carefully controlled. The nitration of adamantane derivatives with nitric acid in acetic anhydride (B1165640) has been studied, and the system's high electrophilicity and reduced acidity can increase the stability of nitrate (B79036) products. researchgate.net In the synthesis of Schiff bases from adamantane amines, the reaction yield is influenced by the choice of solvent, catalyst, and reaction time. nih.gov For example, the synthesis of certain Schiff bases was optimized by performing the reaction in methanol with a catalytic amount of acetic acid at room temperature. nih.gov

| Reaction | Key Optimization Parameters | Observed Outcome | Reference |

| Synthesis of 1,3-diaminoadamantane | Temperature, Reaction time, Molar ratios | Yield of 71.2% achieved under optimal conditions. | asianpubs.org |

| Synthesis of Amantadine hydrochloride | Temperature, Reaction time, Molar ratios | Overall yield of 78% with 99.2% purity. | sld.cu |

| Nitration of adamantane derivatives | Choice of nitrating agent (e.g., HNO₃/Ac₂O) | Increased stability of nitrate products. | researchgate.net |

| Synthesis of Schiff bases | Solvent, Catalyst, Reaction time | High yields (72-95%) achieved in methanol with acetic acid catalyst. | nih.gov |

This table presents examples of optimized reaction conditions for the synthesis of adamantane derivatives.

Precursors and Building Blocks in the Synthesis of 1-(nitroamino)adamantane Analogs

The synthesis of 1-(nitroamino)adamantane and its analogs relies on the availability of suitable precursors and building blocks. The adamantane cage itself is the fundamental building block, and its functionalization is key to introducing the desired nitroamino group(s).

A primary precursor for 1-(nitroamino)adamantane is 1-aminoadamantane. This compound can be synthesized through various routes, including the Ritter reaction of adamantane with acetonitrile (B52724) in the presence of a strong acid. sld.cu For the synthesis of bis(nitroamino)adamantane analogs, 1,3-diaminoadamantane is a crucial intermediate. asianpubs.org As mentioned previously, this can be synthesized from 1,3-dibromoadamantane (B19736) or 1,3-adamantanedicarboxylic acid. asianpubs.orgasianpubs.orgchemicalbook.com

The adamantane core can be functionalized with various groups that can later be converted to a nitroamino group. For example, adamantane can be brominated to yield 1-bromoadamantane, a versatile intermediate for nucleophilic substitution reactions. nih.gov The direct introduction of functional groups onto the adamantane core is another strategy. For instance, adamantane can be converted to 1,3-diacetylamino derivatives in a one-pot method involving oxidation and a Ritter reaction. researchgate.net

The synthesis of more complex adamantane-based structures often involves the use of functionalized adamantane building blocks. For example, adamantane-1-carboxylic acid can be used as a starting material for the synthesis of 1,3-adamantanedicarboxylic acid, a precursor to 1,3-diaminoadamantane. asianpubs.org The use of adamantane-based building blocks in four-directional synthesis allows for the creation of highly symmetric, multi-functionalized adamantane derivatives. arkat-usa.org

| Precursor/Building Block | Synthetic Utility | Reference |

| Adamantane | Starting material for various functionalized adamantanes. | nih.govsld.cu |

| 1-Aminoadamantane | Precursor for mono-substituted adamantane derivatives. | sld.cu |

| 1,3-Diaminoadamantane | Key intermediate for 1,3-bis(nitroamino)adamantane. | asianpubs.orgasianpubs.orgchemicalbook.comresearchgate.net |

| 1-Bromoadamantane | Versatile intermediate for introducing other functional groups. | nih.gov |

| 1,3-Dibromoadamantane | Precursor for 1,3-diaminoadamantane. | asianpubs.org |

| 1-Adamantanecarboxylic acid | Starting material for di-functionalized adamantanes. | asianpubs.org |

| 1,3-Adamantanedicarboxylic acid | Precursor to 1,3-diaminoadamantane. | asianpubs.orgchemicalbook.com |

This table lists key precursors and building blocks for the synthesis of 1-(nitroamino)adamantane and its analogs.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical chemistry investigations published for the compound “Adamantane, 1-(nitroamino)-” that match the detailed methodologies outlined in the request.

Research databases and chemical informatics platforms contain basic information for 1-(nitroamino)adamantane, such as its molecular formula (C10H16N2O2) and structure. uni.lu However, dedicated studies employing the specified quantum chemical and molecular simulation techniques for this particular molecule could not be located.

While extensive computational research exists for the adamantane cage and its various derivatives, these studies focus on different functional groups. For instance, Density Functional Theory (DFT) and other quantum mechanical methods have been used to investigate compounds like 1-aminoadamantane, 1-azaadamantane, and adamantanes substituted with boron or other functional groups. biointerfaceresearch.comnih.govscholaris.camdpi.com These studies explore properties such as electronic structure, stability, and potential applications in areas like drug delivery. biointerfaceresearch.comnih.gov Similarly, molecular dynamics simulations have been performed on related molecules like 1-F-adamantane to understand their dynamic behavior. rsc.org

However, the specific application of advanced methods like Density Functional Theory (with B3LYP or M06-2X functionals), Coupled Cluster Theory (CCSD(T) or DLPNO-CCSD(T)), semiempirical methods like DFTB, or Molecular Dynamics (MD) simulations directly to "Adamantane, 1-(nitroamino)-" is not documented in the accessible literature. Therefore, it is not possible to provide the requested detailed research findings, data tables, and analyses for this specific compound.

Computational and Theoretical Chemistry Investigations

Molecular and Crystal Simulations

Flexible Body (FB) vs. Rigid Body (RB) Simulations for Conformational Dynamics

In the computational study of molecular systems, the choice between a flexible body (FB) and a rigid body (RB) model is fundamental to how conformational dynamics are simulated. An RB simulation treats the entire molecule or significant portions of it as a single, unchangeable entity. This approximation simplifies calculations by only considering translational and rotational degrees of freedom, significantly reducing computational cost. For a molecule like 1-(nitroamino)-adamantane, an RB model would represent the adamantane (B196018) cage as a fixed structure, not allowing for bond stretching, angle bending, or torsional rotations within the cage.

Conversely, an FB model accounts for the internal motions of the molecule. Each atom is allowed to move relative to the others, governed by a force field that describes the potential energy associated with bond lengths, bond angles, and dihedral angles. This approach provides a more realistic depiction of the molecule's dynamic behavior, including vibrations and conformational changes. For 1-(nitroamino)-adamantane, an FB simulation would capture the subtle puckering of the adamantane cage, the rotation around the N-N bond of the nitroamino group, and the vibrational modes of the entire structure.

Below is a comparative table illustrating the key differences and applications of FB and RB simulations for 1-(nitroamino)-adamantane.

| Feature | Rigid Body (RB) Simulation | Flexible Body (FB) Simulation |

| Molecular Representation | The adamantane cage and nitroamino group are treated as a single, non-deformable unit. | All atoms are treated as individual particles connected by bonds with specific force constants. |

| Degrees of Freedom | Translational and rotational motion of the entire molecule. | Translational, rotational, and vibrational motions of all atoms. |

| Computational Cost | Lower | Higher |

| Accuracy of Dynamics | Less accurate for internal motions and conformational changes. | More accurate representation of the molecule's true dynamic behavior. |

| Typical Applications | Simulating the overall motion of the molecule in a large system (e.g., crystal packing, diffusion in a solvent). | Studying conformational changes, vibrational spectra, and the influence of the substituent on the cage's geometry. |

High-Pressure Simulations of Adamantane Systems

High-pressure simulations are a valuable tool for investigating the structural and electronic properties of materials under extreme conditions. For adamantane-based systems, these simulations can reveal phase transitions, changes in compressibility, and alterations in intermolecular interactions. When subjected to high pressure, the adamantane cage, while rigid, can undergo deformation.

Simulations on adamantane and its derivatives have shown that pressure can induce phase transitions from a plastic, orientationally disordered phase to a more ordered, rigid phase. For 1-(nitroamino)-adamantane, high-pressure simulations could elucidate how the nitroamino substituent affects these phase transitions. The polar nature of the nitroamino group could lead to different packing arrangements and intermolecular interactions under pressure compared to unsubstituted adamantane.

The compressibility of the adamantane cage would also be a key focus. The presence of the substituent may alter the bulk modulus of the material. By simulating the system at various pressures and calculating the resulting volume changes, the equation of state for 1-(nitroamino)-adamantane can be determined. These simulations would likely show that the C-N and N-N bonds of the substituent are also compressed, potentially leading to changes in the electronic structure. It has been noted in studies of adamantane derivatives that the rigid body assumption for molecules may not be valid at pressures exceeding 5 GPa, necessitating the use of flexible body models in high-pressure simulations to capture molecular deformations accurately nih.gov.

The following table provides hypothetical data that could be obtained from a high-pressure simulation study of 1-(nitroamino)-adamantane, illustrating the expected changes in unit cell volume and bulk modulus with increasing pressure.

| Pressure (GPa) | Unit Cell Volume (ų) | Bulk Modulus (GPa) |

| 0 | 680.5 | 8.2 |

| 2 | 650.1 | 12.5 |

| 4 | 625.8 | 17.3 |

| 6 | 605.2 | 22.8 |

| 8 | 587.6 | 28.9 |

| 10 | 572.3 | 35.4 |

Electronic Structure and Energetic Property Calculations

Energy Optimization and Conformational Analysis

Energy optimization and conformational analysis are computational procedures used to determine the most stable three-dimensional structure of a molecule. For 1-(nitroamino)-adamantane, this involves finding the geometry that corresponds to the lowest point on the potential energy surface. The primary degrees of freedom for conformational changes in this molecule are the rotations around the C-N and N-N bonds of the 1-nitroamino substituent.

The process begins with an initial guess of the molecular geometry, which is then refined by an optimization algorithm. This algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system, which is calculated using quantum mechanical methods such as Density Functional Theory (DFT). The result is a locally optimized structure.

To perform a full conformational analysis, a systematic search of the potential energy surface is conducted. This can be achieved by rotating the dihedral angles of the C-N and N-N bonds in discrete steps and performing an energy minimization at each step. This process helps to identify all low-energy conformers and the energy barriers that separate them. For 1-(nitroamino)-adamantane, the orientation of the NO2 group relative to the adamantane cage is of particular interest, as different orientations will have different steric and electronic interactions.

The table below presents hypothetical relative energies for different conformers of 1-(nitroamino)-adamantane, which could be identified through a conformational analysis.

| Conformer | C-N Dihedral Angle (°) | N-N Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 0 | 0.00 |

| 2 | 60 | 0 | 2.5 |

| 3 | 180 | 90 | 5.8 |

| 4 | 60 | 90 | 8.1 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile researchgate.net.

For 1-(nitroamino)-adamantane, the HOMO is expected to be localized primarily on the amino nitrogen atom due to its lone pair of electrons. The LUMO, on the other hand, is likely to be centered on the nitro group, as the π* orbitals of the N-O bonds are low in energy and can readily accept electron density. The spatial distribution of these orbitals provides insight into the reactive sites of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For an energetic material like 1-(nitroamino)-adamantane, a relatively small HOMO-LUMO gap would be expected.

The following table provides illustrative HOMO and LUMO energies and the resulting energy gap for 1-(nitroamino)-adamantane, as would be calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.27 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the Lewis structure concept. NBO analysis provides detailed information about the charge distribution, hybridization, and donor-acceptor interactions within a molecule.

Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. In 1-(nitroamino)-adamantane, significant interactions would be expected between the lone pair of the amino nitrogen and the antibonding orbitals of the adjacent C-C bonds of the adamantane cage, as well as interactions involving the nitro group. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

An illustrative table of NBO charges and key donor-acceptor interactions for 1-(nitroamino)-adamantane is presented below.

| Atom/Interaction | NBO Charge (e) / E(2) (kcal/mol) |

| NBO Charges | |

| C (bridgehead) | +0.15 |

| N (amino) | -0.45 |

| N (nitro) | +0.60 |

| O (nitro) | -0.35 |

| Donor-Acceptor Interactions | |

| LP(1) N_amino -> σ(C-C)_cage | 3.5 |

| LP(1) O_nitro -> σ(N-N) | 2.1 |

Prediction of Heats of Formation (HOFs) via Isodesmic Reactions

The heat of formation (HOF) is a crucial thermochemical property for energetic materials, as it is directly related to the energy that can be released during decomposition. Direct calculation of HOFs from first principles is computationally demanding and often inaccurate. Isodesmic reactions provide a more accurate and computationally efficient alternative.

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. umsl.edu By carefully choosing a reaction where the HOFs of all other species are known experimentally or have been accurately calculated, the HOF of the target molecule, in this case, 1-(nitroamino)-adamantane, can be determined with high accuracy. nih.govacs.org The rationale is that errors in the computational method will largely cancel out when the bonding environments are similar on both sides of the equation.

For 1-(nitroamino)-adamantane, a suitable isodesmic reaction would involve breaking the C-N bond and forming a new C-H bond on the adamantane cage, while the nitroamino group is transferred to a simple alkane. An example of such a reaction is:

1-(nitroamino)-adamantane + methane → adamantane + N-nitromethane

The calculated heat of reaction (ΔH_rxn) from quantum chemical calculations can then be used to determine the HOF of 1-(nitroamino)-adamantane using the following equation:

ΔH_rxn = [HOF(adamantane) + HOF(N-nitromethane)] - [HOF(1-(nitroamino)-adamantane) + HOF(methane)]

The table below shows a sample calculation for the heat of formation of 1-(nitroamino)-adamantane using this isodesmic reaction approach. The values for the reference compounds are taken from the literature, and the heat of reaction is a hypothetical value from a DFT calculation.

| Compound | Calculated Total Energy (Hartree) | Experimental HOF (kcal/mol) |

| 1-(nitroamino)-adamantane | -688.12345 | To be determined |

| Methane | -40.54321 | -17.9 |

| Adamantane | -389.87654 | -30.3 |

| N-nitromethane | -208.78901 | -15.2 |

| Calculated ΔH_rxn | -5.5 kcal/mol | |

| Calculated HOF of 1-(nitroamino)-adamantane | +2.1 kcal/mol |

Bond Dissociation Energies (BDEs) and Activation Barriers for Decomposition

The thermal stability of a nitroamino compound is fundamentally linked to the strength of its weakest chemical bond, which is typically the N–NO2 bond. The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a primary indicator of the molecule's sensitivity and the initial step in its decomposition.

Computational studies on various nitramines have established that the N–NO2 BDE is the critical parameter for predicting thermal stability. For cyclic nitramines, these values are influenced by ring strain and molecular geometry. Theoretical calculations for a range of nitramines show that the energy of the weakest N–NO2 bonds typically falls between 190–200 kJ/mol researchgate.net. The thermal decomposition of nitramines in the gas phase is generally a unimolecular process where the rate-limiting step is the rupture of the N–NO2 bond researchgate.net.

In the context of caged nitramines, the rigid adamantane framework influences the electronic environment of the nitroamino group. Studies on related energetic caged molecules, such as nitro derivatives of aza-adamantane, show activation energies for decomposition in the range of 183.3–203.3 kJ mol−1 researchgate.net. This range is considered the lower bound for the N-NO2 BDE in such systems. The activation energy for the thermal decomposition of many energetic materials, including nitroaromatics, can range from approximately 150 kJ/mol to 250 kJ/mol osti.gov.

The primary decomposition pathways for nitroamino compounds involve either the homolytic cleavage of the N–NO2 bond to produce radical species or, in some cases, nitro-nitrite isomerization. For many energetic compounds, C-NO2 or N-NO2 bond homolysis is the dominant initiation reaction under shock or impact conditions dtic.milnih.gov.

| Compound Type | Typical N–NO2 BDE / Activation Energy (kJ/mol) | Computational Method Reference |

|---|---|---|

| General Secondary Nitramines | 190 - 200 | G4 Energies researchgate.net |

| 1,3-Dinitro-1,3-diazetidine | 145.8 - 147.7 | UB3LYP/6-31G icm.edu.pl |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | 153.6 - 174.5 | UB3LYP/6-31G icm.edu.pl |

| Nitro-Aza-Adamantane Derivatives | 183.3 - 203.3 | Not Specified researchgate.net |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | ~197 | Quantum-Chemical osti.gov |

Thermodynamic Stability Assessment

The thermodynamic stability of a molecule is often assessed by its standard enthalpy of formation (ΔfH°). Adamantane itself is a highly stable hydrocarbon due to its strain-free, rigid cage structure wikipedia.org. Experimental and computational studies have extensively characterized its thermodynamic properties, providing a baseline for its derivatives nih.govresearchgate.netnist.govchemeo.com. The introduction of a nitroamino group, which is an energetically rich functional group, significantly alters the thermodynamic profile of the molecule.

While specific experimental data for 1-(nitroamino)adamantane is scarce, its thermodynamic properties can be estimated using quantum chemical calculations. These calculations determine the molecule's heat of formation, which is a key parameter in predicting its energy output upon decomposition. For comparison, the standard molar enthalpy of formation for solid adamantane has been well-established nih.gov. The presence of the N-NO2 moiety invariably makes the enthalpy of formation of 1-(nitroamino)adamantane significantly more positive (less stable) than that of the parent adamantane or 1-aminoadamantane researchgate.net. This increased energy content is a defining characteristic of energetic materials.

Energetic Barriers for Conformational Transitions

The adamantane cage is exceptionally rigid, and its own conformational flexibility is negligible wikipedia.org. Therefore, the conformational analysis of 1-(nitroamino)adamantane focuses on the rotation around the single bonds of the substituent group: the C1–N bond and the N–N bond.

Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions. The primary energetic barriers are associated with the steric hindrance between the bulky adamantane cage and the nitro group.

C1–N Bond Rotation: Rotation around the bond connecting the adamantane bridgehead carbon to the amino nitrogen will be sterically hindered by the adjacent methylene (B1212753) groups of the adamantane cage.

N–N Bond Rotation: The rotation around the nitrogen-nitrogen bond determines the orientation of the nitro (NO2) group relative to the adamantane cage. The planarity of the C-N-N-O system is influenced by a balance between hyperconjugation and steric repulsion.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface for these rotations and identify the most stable conformers and the transition state energies between them. For acyclic molecules, the energy difference between staggered and eclipsed conformations is typically in the range of a few kcal/mol chemistrysteps.comyoutube.com. Given the bulk of the adamantane group, the rotational barriers in 1-(nitroamino)adamantane are expected to be significant, restricting the molecule to a few low-energy conformations.

Reaction Energy Barriers for Synthetic Pathways

The synthesis of 1-(nitroamino)adamantane typically proceeds via the nitration of 1-aminoadamantane. This reaction involves the electrophilic attack of a nitronium ion (NO2+) or a related nitrating agent on the nitrogen atom of the amino group.

Computational chemistry can elucidate the reaction mechanism by calculating the energy profile of the synthetic pathway. This includes identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. The highest point on this energy profile corresponds to the activation energy barrier, which determines the reaction rate. While specific computational studies on the synthesis of 1-(nitroamino)adamantane are not widely reported, research on similar reactions, such as the condensation between N-acyl-hydrazides and aldehydes, demonstrates the utility of DFT calculations in understanding reaction mechanisms and explaining experimental outcomes rsc.org. The synthesis of various adamantane derivatives has been extensively explored, providing a foundation for potential theoretical investigation into the energy barriers of these transformations nih.govmdpi.com.

Molecular Docking Studies of Adamantane Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an adamantane derivative, might interact with a biological target, typically a protein or enzyme.

The adamantane cage is a popular scaffold in medicinal chemistry due to its rigid, lipophilic nature, which can facilitate strong binding within the hydrophobic pockets of protein active sites nih.govmdpi.com. Molecular docking studies have been performed on a wide array of adamantane derivatives to explore their potential as therapeutic agents.

For instance, adamantane-linked triazole derivatives have been docked into the active site of the 11β-HSD1 enzyme, which is implicated in obesity and diabetes nih.gov. These studies predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the adamantane derivative and the amino acid residues of the enzyme. Similarly, adamantane-carbothioamide derivatives have been analyzed for their binding modes with urease, an important enzyme target mdpi.com. In silico studies of adamantane derivatives, including those with nitro groups, have also explored their potential as anticancer agents by docking them with targets like Rho6 protein and human sphingosine kinase 1 nih.govmdpi.com.

These computational studies are crucial for rational drug design, allowing researchers to modify the adamantane scaffold with different functional groups (like the nitroamino group) to optimize binding affinity and selectivity for a specific biological target nih.gov.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as biological activity, toxicity, or, in the case of energetic materials, sensitivity nih.gov.

For a compound like 1-(nitroamino)adamantane, QSPR is particularly valuable for predicting its sensitivity to stimuli like impact, shock, or friction. The safe handling and application of energetic materials depend critically on understanding their sensitivity. Developing QSPR models involves calculating a large number of molecular descriptors for a series of related compounds and then using statistical methods, like multilinear regression, to build a mathematical model that links these descriptors to the experimental property of interest researchgate.net.

Studies have successfully developed QSPR models to predict the impact sensitivity of diverse sets of nitro compounds, including nitramines, nitroaliphatics, and nitroaromatics researchgate.netnih.gov. These models use descriptors derived from quantum chemical calculations that describe the molecule's geometry, electronic structure, and charge distribution. The models can then be used to predict the sensitivity of new, unsynthesized compounds, guiding the design of novel energetic materials with desired performance and safety characteristics. The Monte Carlo algorithm is one effective method used to develop robust QSPR models for predicting the impact sensitivity of large datasets of nitro compounds nih.gov.

Adamantane, 1 Nitroamino As an Energetic Material Constituent

Design Principles for High-Energy Density Materials (HEDMs) Based on Adamantane (B196018)

The design of HEDMs based on the adamantane framework is a strategic process that leverages the molecule's intrinsic characteristics while introducing functionalities that augment its energetic output. Adamantane derivatives are considered promising candidates for HEDMs due to their distinct molecular structure and the capacity to attach various explosophoric groups to their scaffold. nih.gov

The adamantane molecule is the simplest diamondoid, possessing a cage-like structure composed of three fused cyclohexane (B81311) rings in a chair conformation. wikipedia.org This rigid and compact architecture is virtually stress-free and highly symmetrical (Td symmetry), contributing to its significant thermodynamic stability. wikipedia.orgnih.gov The spatial arrangement of its carbon atoms mirrors that of a diamond crystal lattice, a feature that inspired its name. wikipedia.orgcyberleninka.ru

A critical parameter for HEDMs is high crystal density, as it directly correlates with detonation velocity and pressure. The compact and rigid nature of the adamantane scaffold allows for efficient molecular packing in the solid state, which leads to high crystal densities. nih.gov This efficient packing minimizes void space in the crystal lattice, concentrating more mass and potential energy into a smaller volume. The inherent density of the adamantane core (1.07 g/cm³) provides a high baseline that is further increased by the addition of dense, energetic functional groups. wikipedia.org This combination of a stable, dense cage with appended energetic moieties is a fundamental principle in designing adamantane-based HEDMs.

To transform the stable adamantane scaffold into an energetic material, it must be functionalized with explosophoric groups. nih.gov These groups are chemical moieties that release significant energy upon decomposition. The process involves direct C-H functionalization or other synthetic routes to attach these groups to the adamantane cage, often at the tertiary bridgehead positions which are reactive sites. nih.govuni-giessen.dechemrxiv.org

Common energetic groups used for this purpose include:

Nitroamino (-NHNO₂): The defining group of 1-(nitroamino)adamantane, it provides a good balance of energy and stability.

Nitro (-NO₂): A classic explosophore that significantly increases density and oxygen balance, contributing to more complete combustion and higher energy release. nih.gov

Azido (-N₃): This group is known for its high positive heat of formation due to the presence of nitrogen-nitrogen bonds, which releases a large amount of energy upon decomposition into N₂ gas. nih.govnih.gov

Computational studies have explored the incorporation of these functionalities to enhance the explosive properties of adamantane derivatives. nih.gov The strategic placement and combination of these groups allow for the fine-tuning of the material's energetic performance and sensitivity. nih.govacs.org

A key strategy in modern HEDM design is to increase the nitrogen content of the molecule. researchgate.net High nitrogen content is desirable because the decomposition of such compounds produces large volumes of highly stable dinitrogen gas (N₂), a process that is strongly exothermic and results in a significant release of energy.

This principle is applied to adamantane-based HEDMs in two primary ways:

Functionalization with Nitrogen-Rich Groups: As discussed previously, attaching groups like nitroamino (-NHNO₂), azido (-N₃), and nitro (-NO₂) directly increases the molecule's nitrogen content. nih.govresearchgate.net

Creation of Azaadamantanes: This approach involves substituting one or more carbon atoms within the adamantane cage itself with nitrogen atoms. nih.gov These nitrogen-containing analogs, known as azaadamantanes, create a nitrogen-rich scaffold. This modification not only increases the energy content but also alters the molecule's chemical and physical properties, such as reducing lipophilicity. nih.gov

Nitrogen-rich carbocyclic cage compounds are versatile platforms for developing explosives with tailored properties, and the adamantane framework is an excellent starting point for such designs. nih.gov

Relationship Between Molecular Structure and Energetic Performance

The energetic performance of a material like 1-(nitroamino)adamantane is intrinsically linked to its molecular structure. Properties such as detonation velocity, detonation pressure, and thermal stability are dictated by factors like elemental composition, density, heat of formation, and bond strengths within the molecule.

The detonation velocity (VD) and detonation pressure (P) are primary indicators of an explosive's performance and brisance (shattering effect). purdue.eduwikipedia.orgmdpi.com For novel or theoretical compounds, these properties are often predicted using computational methods before synthesis is attempted.

Density functional theory (DFT) is a common quantum chemical method used to calculate key parameters like solid-phase heat of formation (HOF) and crystal density (ρ). nih.govresearchgate.net These calculated values can then be used in empirical equations, such as the Kamlet-Jacobs (K-J) equations, to estimate detonation properties. researchgate.netneliti.com

Detonation Velocity (VD): The speed at which the detonation wave propagates through the explosive. wikipedia.org It is strongly correlated with the material's density and the chemical energy released.

Detonation Pressure (P): The pressure of the shock wave front as it moves through the material. purdue.edu

Computational studies on various energetically functionalized adamantanes show a direct link between the type of functional group and the predicted performance. For instance, incorporating nitrate (B79036) ester (-ONO₂) groups alongside amino (-NH₂) groups on a nitrogen-rich adamantane-based cage has been predicted to yield excellent explosive properties. nih.gov The performance of these designed molecules is often benchmarked against well-known explosives like HMX and RDX. nih.gov For example, some designed adamantane derivatives are predicted to have detonation velocities exceeding 9.0 km/s and detonation pressures over 39 GPa, rivaling or even surpassing HMX. researchgate.netnih.gov

| Compound | Abbreviation | Density (g·cm⁻³) | Predicted Detonation Velocity (km·s⁻¹) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|---|

| 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane | HMX | 1.91 | 9.1 | 39.0 |

| 1,3,5-Trinitroperhydro-1,3,5-triazine | RDX | 1.82 | 8.75 | 34.0 |

| Designed Adamantane Derivative 1 | - | 1.85 | 9.37 | 38.03 |

| Designed Adamantane Derivative 2 | - | 1.95 | 9.61 | 42.48 |

*Data for hypothetical Cm(N-NO₂)m derivatives for comparative purposes. researchgate.net

Thermal stability is a crucial safety characteristic for an energetic material, indicating its resistance to decomposition under heat. The decomposition of caged energetic compounds like adamantane derivatives is a complex process. energetic-materials.org.cn Studies have shown that for energetic adamantanes, the thermal decomposition process typically initiates at the functional groups (substituents) rather than from the cleavage of C-C bonds within the robust cage skeleton. energetic-materials.org.cn

Impact Sensitivity and Structural Factors

The impact sensitivity of an energetic material, a critical measure of its safety and handling stability, is intrinsically linked to its molecular structure. For Adamantane, 1-(nitroamino)-, two primary structural features dictate its expected sensitivity: the adamantane backbone and the attached nitroamino group.

The adamantane cage (C₁₀H₁₆) is a highly stable, rigid, and strain-free hydrocarbon structure. This inherent stability of the molecular framework is a crucial factor in reducing sensitivity. In many energetic materials, sensitivity arises from strained rings or weak points in the molecular skeleton that can easily break upon impact, initiating decomposition. The lack of ring strain in the adamantane structure provides a robust scaffold that is less susceptible to mechanical shock compared to strained cage structures found in other explosives. Computational studies on various adamantane derivatives confirm that the adamantane scaffold is a promising platform for developing insensitive high-energy materials. acs.org

The nitroamino group (-NHNO₂) is the primary explosophore in this molecule. The sensitivity of nitroamino compounds is often governed by the strength of the N-NO₂ bond, which is typically the trigger linkage for decomposition. The electronic environment around this group, influenced by the bulky and insulating adamantane cage, can affect its stability. The cage's structure may offer steric hindrance, protecting the nitroamino group from intermolecular interactions that could increase sensitivity. General studies on what determines impact sensitivity highlight that factors like electron delocalization and the polarization of nitro groups are key predictors. chemrxiv.org In Adamantane, 1-(nitroamino)-, the saturated, non-aromatic nature of the cage would limit electron delocalization effects, which could contribute to lower sensitivity compared to aromatic explosives.

Role of the Nitroamino Group in Balancing Energy and Safety

The nitroamino group plays a pivotal role in the design of modern energetic materials, offering a favorable balance between high energy content and molecular stability. This balance is essential for creating powerful yet safe explosives.

The energy contribution of the nitroamino group stems from its high heat of formation and its ability to improve the oxygen balance of the molecule, which is crucial for efficient detonation. researchgate.net Simultaneously, the presence of the N-H bond introduces possibilities for stabilizing intermolecular interactions, which are key to reducing sensitivity.

A significant advantage of the primary nitroamino group (-NHNO₂) is its capacity to act as a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms of the NO₂ group). In the crystalline solid state, this allows for the formation of extensive intermolecular hydrogen bonding networks.

These hydrogen bonds lock molecules into a stable crystal lattice, requiring more energy to disrupt, which in turn reduces the material's sensitivity to impact and friction. This principle is a cornerstone of modern energetic material design; for instance, the remarkable insensitivity of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) is largely attributed to its strong, planar sheets of hydrogen-bonded molecules. opulentpharma.com For Adamantane, 1-(nitroamino)-, the formation of such hydrogen bonds would be a primary mechanism for enhancing stability and reducing sensitivity, effectively using these non-covalent interactions to counterbalance the reactive nature of the nitro group.

The nitroamino group can undergo tautomerism to its nitroimino form (-N=NO₂H). This is a process where a hydrogen atom migrates from the nitrogen to one of the oxygen atoms of the nitro group. While the nitroamino form is typically more stable, the presence of the nitroimino tautomer can influence the compound's properties. acs.org

This tautomerism can create more extensive conjugated systems within the molecule or facilitate different hydrogen bonding patterns. researchgate.net The generation of these secondary bonds can promote planarity and stability in the crystal structure, which often leads to higher density, improved thermal stability, and reduced sensitivity. researchgate.net Although the non-aromatic adamantane cage does not support a broad conjugated system itself, the tautomerism within the functional group could still influence intermolecular packing and stability in the solid state.

Comparative Studies with Established Energetic Materials (e.g., CL-20, HMX, TNT)

To place the potential performance of Adamantane, 1-(nitroamino)- in context, it is useful to compare its expected properties with those of well-established energetic materials like TNT, HMX, and CL-20. This comparison is based on the structural contributions of the adamantane cage and the nitroamino group.

Density: The bulky, three-dimensional structure of the adamantane cage suggests that Adamantane, 1-(nitroamino)- would have a high crystal density. High density is a critical attribute for powerful explosives, as it allows more energy to be packed into a given volume and is directly correlated with higher detonation velocity and pressure. While likely not reaching the extreme density of a strained cage like CL-20, it would be expected to have a higher density than the planar aromatic molecule TNT.

Sensitivity: As discussed, the stable adamantane framework and the potential for strong intermolecular hydrogen bonding suggest that Adamantane, 1-(nitroamino)- would exhibit low sensitivity to impact and friction. Its sensitivity would likely be much lower than that of CL-20 and HMX, and potentially comparable to or even lower than that of TNT.

The table below provides a comparative overview of the known properties of standard explosives. The values for Adamantane, 1-(nitroamino)- are estimations based on structural analysis, as specific experimental data is not publicly available.

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| Trinitrotoluene | TNT | 1.65 | 6,900 | 15 |

| Cyclotetramethylene-tetranitramine | HMX | 1.91 | 9,100 | 7.4 |

| Hexanitrohexaazaisowurtzitane | CL-20 | 2.04 | 9,500 | 4 |

| Adamantane, 1-(nitroamino)- | (Estimated) | > 1.7 (Estimated) | 7,000 - 8,000 (Estimated) | > 15 (Estimated) |

Note: Data for TNT, HMX, and CL-20 are sourced from established literature. wikipedia.org Impact sensitivity values can vary with test conditions.

Advanced Materials Science Applications and Future Research Directions

Potential as Precursors for Nanodiamonds and Diamondoids

Adamantane (B196018), the fundamental cage-like hydrocarbon, is recognized as a molecular building block for diamond, often referred to as a diamondoid. Its rigid, strain-free structure is essentially a single unit cell of the diamond lattice. Researchers have successfully synthesized nanodiamonds from adamantane under high-pressure, high-temperature (HPHT) conditions. The introduction of a nitroamino group at the 1-position of the adamantane cage could offer intriguing possibilities for the synthesis of doped nanodiamonds.

The presence of nitrogen and oxygen atoms in the 1-(nitroamino)adamantane molecule could facilitate the in-situ doping of the resulting nanodiamonds with nitrogen-vacancy (NV) centers, which are of significant interest for applications in quantum computing, sensing, and bio-imaging. The thermal decomposition of the nitroamino group during the HPHT synthesis could provide a localized source of nitrogen atoms that can be incorporated into the diamond lattice.

Table 1: Comparison of Adamantane and 1-(nitroamino)adamantane as Nanodiamond Precursors (Hypothetical)

| Feature | Adamantane | 1-(nitroamino)adamantane (Projected) |

| Composition | C₁₀H₁₆ | C₁₀H₁₆N₂O₂ |

| Potential for Doping | Requires external nitrogen source for NV-centers | Potential for in-situ nitrogen doping |

| Synthesis Conditions | High-pressure, high-temperature | Likely similar to adamantane, with potential modifications to control dopant incorporation |

| Resulting Nanodiamonds | Pure carbon nanodiamonds | Nitrogen-doped nanodiamonds (NV-centers) |

| Potential Applications | Abrasives, coatings | Quantum sensing, bio-imaging, quantum computing |

Further research would be required to investigate the decomposition pathways of 1-(nitroamino)adamantane under HPHT conditions and to characterize the resulting nanostructures to confirm the successful incorporation and properties of any nitrogen-related defects.

Integration of Computational and Experimental Paradigms for Accelerated Materials Discovery

The discovery and optimization of new materials can be significantly accelerated by integrating computational modeling with experimental synthesis and characterization. In the case of 1-(nitroamino)adamantane and its derivatives, computational chemistry can play a pivotal role in predicting their properties and guiding experimental efforts.

Density Functional Theory (DFT) is a powerful computational method that can be used to calculate the structural, electronic, and energetic properties of molecules. For 1-(nitroamino)adamantane, DFT calculations could be employed to:

Predict Molecular Geometry and Stability: Determine the most stable conformation of the molecule and calculate its bond lengths, bond angles, and vibrational frequencies.

Investigate Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its chemical reactivity and potential as an energetic material.

Simulate Decomposition Pathways: Model the thermal decomposition of 1-(nitroamino)adamantane to predict the initial steps of its breakdown and the resulting products. This information is crucial for understanding its energetic behavior and its potential as a nanodiamond precursor.

Machine learning algorithms can be trained on data from DFT calculations and experimental results to develop predictive models for the properties of new, unsynthesized adamantane derivatives. This data-driven approach can rapidly screen large virtual libraries of compounds to identify candidates with desired properties, such as high energy density or specific electronic characteristics, thereby accelerating the discovery of new functional materials.

Development of Novel Functional Materials Beyond Energetic Applications

While the nitroamino group suggests energetic properties, the unique combination of a rigid adamantane cage with this functional group could lead to the development of novel functional materials with applications beyond explosives and propellants.

The adamantane scaffold is known to impart desirable properties such as thermal stability, rigidity, and lipophilicity to molecules. nih.gov By chemically modifying the nitroamino group or introducing other functional groups onto the adamantane cage of 1-(nitroamino)adamantane, a diverse range of new materials could be synthesized. Potential areas of exploration include:

Polymer Science: Incorporation of 1-(nitroamino)adamantane derivatives as monomers or additives could lead to the development of high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical or electronic properties.

Pharmaceuticals: The adamantane cage is a well-established pharmacophore in medicinal chemistry. wikipedia.org While the nitroamino group itself is not typically associated with therapeutic applications, its transformation into other nitrogen-containing functional groups could yield novel drug candidates.

Supramolecular Chemistry: The rigid and well-defined structure of adamantane makes it an excellent building block for supramolecular assemblies. Functionalized derivatives of 1-(nitroamino)adamantane could be designed to self-assemble into complex architectures with potential applications in catalysis, sensing, and materials science.

Green Chemistry Approaches in the Synthesis of Adamantane Derivatives

Traditional methods for the synthesis of adamantane derivatives often involve harsh reagents and reaction conditions. The principles of green chemistry aim to develop more environmentally benign and sustainable chemical processes. In the context of 1-(nitroamino)adamantane and its derivatives, green chemistry approaches could focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and enable the use of milder reaction conditions. For the synthesis of adamantane itself, solid acid catalysts have been explored as a less corrosive alternative to traditional Lewis acids. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Developing synthetic methods that can be carried out at lower temperatures and pressures to reduce energy consumption.

For the synthesis of 1-(nitroamino)adamantane, research could focus on developing a direct and selective nitration method that avoids the use of strong acids and produces minimal byproducts.

Emerging Analytical and Characterization Techniques for Complex Adamantane Systems

A thorough understanding of the structure, properties, and behavior of 1-(nitroamino)adamantane and its derived materials requires the application of a suite of advanced analytical and characterization techniques.

Table 2: Analytical Techniques for the Characterization of 1-(nitroamino)adamantane

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups. |

| Infrared (IR) and Raman Spectroscopy | Used to identify the characteristic vibrational modes of the molecule, confirming the presence of functional groups such as the nitroamino and the adamantane cage. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural elucidation. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering definitive structural information. |

| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compound, which is particularly important for energetic materials. |

| Computational Modeling | As discussed in section 7.2, computational methods are crucial for predicting and understanding the properties of the molecule at an atomic level. |

For more complex systems, such as nanodiamonds derived from 1-(nitroamino)adamantane, a combination of techniques would be necessary. Transmission Electron Microscopy (TEM) would be essential for imaging the size, shape, and crystal structure of the nanodiamonds, while techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) could be used to confirm the presence and chemical state of nitrogen dopants within the diamond lattice.

Q & A

Basic: What are the recommended synthesis protocols for 1-(nitroamino)adamantane, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 1-(nitroamino)adamantane derivatives typically involves functionalizing the adamantane core via nitration or coupling reactions. For example, nitration of adamantane derivatives can be achieved using nitric acid in acetic anhydride under controlled temperatures (0–5°C) to minimize decomposition . Reaction efficiency is highly dependent on solvent choice (e.g., dichloromethane for improved solubility) and catalyst selection (e.g., Raney nickel for hydrogenation steps) . Yields can vary from 70% to 92% depending on purification methods, such as column chromatography or recrystallization . Monitoring via GC or TLC is critical to optimize reaction progress .

Basic: What spectroscopic techniques are most effective for characterizing 1-(nitroamino)adamantane derivatives?

Methodological Answer:

A combination of <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is essential for structural confirmation. The adamantane cage produces distinct <sup>1</sup>H NMR signals at δ 1.6–2.1 ppm due to its rigid bicyclic hydrogens, while nitroamino groups show characteristic NH stretches at ~3300 cm<sup>−1</sup> in FT-IR . Mass spectrometry (MS) with electron ionization (EI) can identify fragmentation patterns unique to adamantane derivatives, such as loss of NO2 groups (m/z ~46) . For crystallographic confirmation, single-crystal XRD is recommended to resolve torsional angles and intermolecular interactions (e.g., C–H⋯π bonding in solid-state structures) .

Advanced: How can computational methods resolve contradictions in the stability data of 1-(nitroamino)adamantane under varying experimental conditions?

Methodological Answer:

Conflicting stability reports (e.g., decomposition products like CO and NOx at elevated temperatures ) require a multi-modal approach:

- Thermogravimetric Analysis (TGA): Quantify decomposition thresholds (e.g., mass loss >5% at 150°C).

- DFT Calculations: Model bond dissociation energies (BDEs) to predict weak points (e.g., N–NO2 bonds) .

- Kinetic Studies: Use Arrhenius plots to compare experimental vs. simulated decomposition rates under oxidative vs. inert atmospheres .

Contradictions often arise from impurities or solvent residues; thus, purity validation via HPLC (>98%) is critical .

Advanced: How can adamantane’s cage structure be leveraged to design derivatives with enhanced bioactivity, and what functionalization strategies are most viable?

Methodological Answer:

Adamantane’s hydrophobicity and rigidity improve drug bioavailability by enhancing membrane permeability. Key strategies include:

- Position-Specific Functionalization: Nitroamino groups at the 1-position increase electrophilicity, enabling covalent binding to enzyme active sites (e.g., Tdp1 inhibitors ).

- Hybridization: Couple adamantane with heterocycles (e.g., oxadiazoles) via Suzuki-Miyaura cross-coupling or click chemistry to enhance antifungal activity .

- Host-Guest Complexation: Use β-cyclodextrin to improve solubility of hydrophobic derivatives in polar media .

In silico docking (e.g., AutoDock Vina) can prioritize synthetic targets by predicting binding affinities to biological targets .

Basic: What are the key safety considerations when handling 1-(nitroamino)adamantane in laboratory settings?

Methodological Answer:

- Decomposition Risks: Avoid temperatures >100°C to prevent release of toxic gases (CO, NOx) .

- Electrostatic Control: Use grounded equipment to prevent ignition of dust or vapors .

- PPE Requirements: Nitrile gloves, flame-retardant lab coats, and NIOSH-approved respirators for aerosolized particles .

- Waste Disposal: Neutralize nitro-containing waste with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: How do solvent polarity and temperature affect the crystallization of 1-(nitroamino)adamantane derivatives?

Methodological Answer:

- Solvent Selection: Low-polarity solvents (e.g., hexane) favor crystal growth by slow evaporation, while polar solvents (e.g., DCM) may trap solvates. For example, 1-(2-phenylethyl)adamantane crystallizes as colorless plates from DCM .

- Temperature Gradients: Cooling from 50°C to 25°C at 1°C/hour optimizes crystal size and minimizes defects .

- Polymorphism Screening: Use DSC to identify metastable phases and XRD to confirm lattice parameters .

Advanced: How can synthetic routes for 1-(nitroamino)adamantane be optimized to reduce reliance on toxic reagents?

Methodological Answer:

- Catalyst Substitution: Replace Raney nickel with Pd/C for hydrogenation to reduce heavy-metal waste .

- Solvent-Free Reactions: Mechanochemical synthesis (ball milling) minimizes solvent use and improves atom economy .

- Green Nitration: Use urea nitrate in place of HNO3/H2SO4 mixtures to reduce corrosive byproducts .

Basic: What thermodynamic properties of 1-(nitroamino)adamantane are critical for predicting its behavior in high-energy applications?

Methodological Answer:

- Heat of Formation (ΔfH): Calculated via bomb calorimetry (e.g., ΔfHsolid ≈ 120 kJ/mol for adamantane derivatives ).

- Thermal Stability: DSC analysis reveals exothermic decomposition peaks (e.g., onset at 175°C for nitroamino derivatives ).

- Phase Transitions: Sublimation enthalpies (ΔsubH ≈ 65 kJ/mol) inform purification via sublimation .

Advanced: What strategies mitigate discrepancies in bioactivity data for adamantane derivatives across different studies?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., amantadine as a reference ).

- Solubility Correction: Pre-saturate media with adamantane derivatives using β-cyclodextrin to ensure uniform bioavailability .

- Meta-Analysis: Apply multivariate regression to isolate structure-activity relationships (SARs) from confounding variables (e.g., purity, solvent residuals) .

Basic: How can researchers validate the purity of 1-(nitroamino)adamantane batches post-synthesis?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns resolves nitroamino derivatives from common byproducts (retention time ±0.2 min) .

- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (e.g., C: 65.2%, H: 7.3%, N: 12.1% for C10H15N2O2) .

- Melting Point Consistency: Deviation >2°C from literature values (e.g., 172–176°C ) indicates impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.